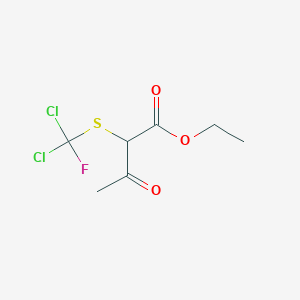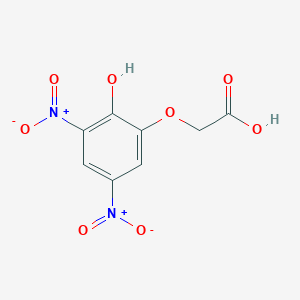
2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97% (DCFME) is a synthetic compound with a wide range of applications in scientific research. It is used as an inhibitor of various enzymes and is extensively used in biochemical research. DCFME has been studied extensively and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97% is used in a variety of scientific research applications. It is used as an inhibitor of various enzymes, including proteases, phosphatases, and lipases. It is also used in biochemical research to study the effects of various compounds on cellular processes. It has been used to study the effects of various drugs on the body, as well as to study the effects of various hormones on the body.
Mechanism of Action
2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97% works by inhibiting the activity of various enzymes. It binds to the active site of the enzyme and prevents it from binding to its substrate. This prevents the enzyme from catalyzing the reaction and thus prevents the reaction from occurring.
Biochemical and Physiological Effects
2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97% has a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including proteases, phosphatases, and lipases. It has also been found to inhibit the activity of various hormones, including insulin, glucagon, and growth hormone. Additionally, it has been found to inhibit the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Advantages and Limitations for Lab Experiments
2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97% has a number of advantages for lab experiments. It is relatively simple to synthesize and can be synthesized in a laboratory setting. It is also relatively inexpensive and can be obtained from a variety of sources. Additionally, it has a wide range of applications in scientific research.
However, 2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97% also has some limitations. It is not as effective as some other inhibitors, such as inhibitors of proteases and phosphatases. Additionally, it is not as effective at inhibiting the activity of hormones and neurotransmitters as some other compounds.
Future Directions
There are a number of potential future directions for 2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97%. One potential direction is to develop more effective inhibitors of proteases and phosphatases. Additionally, 2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97% could be used to develop more effective inhibitors of hormones and neurotransmitters. Additionally, 2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97% could be used to study the effects of various drugs on the body, as well as to study the effects of various hormones on the body. Additionally, 2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97% could be used to study the effects of various compounds on cellular processes. Finally, 2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97% could be used to develop more effective inhibitors of various enzymes and hormones.
Synthesis Methods
2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97% is synthesized using a reaction between dichloroacetic acid and ethyl thioacetic acid. The reaction is catalyzed by a base, such as potassium hydroxide or sodium hydroxide, and is performed in an aqueous solution. The reaction yields a product that is 97% pure 2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97%. The reaction is relatively simple and can be performed in a laboratory setting.
properties
IUPAC Name |
ethyl 2-[dichloro(fluoro)methyl]sulfanyl-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2FO3S/c1-3-13-6(12)5(4(2)11)14-7(8,9)10/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGYBTHYRZGENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)SC(F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Benzo[3,4-d]1,3-dioxolen-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6296864.png)
![2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate](/img/structure/B6296871.png)
![(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride](/img/structure/B6296879.png)


![2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester, 90%](/img/structure/B6296889.png)




![(2R)-1-[(t-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B6296933.png)
